(E)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-(naphthalen-2-ylsulfonyl)prolinamide
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Description
(E)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-(naphthalen-2-ylsulfonyl)prolinamide is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound (E)-N-(5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)-1-(naphthalen-2-ylsulfonyl)prolinamide is a novel synthetic derivative that incorporates a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with naphthalenesulfonyl chloride and proline derivatives. The reaction conditions often include the use of solvents such as DMSO or ethanol under reflux conditions to facilitate the formation of the desired product. Characterization is performed using techniques like NMR and IR spectroscopy to confirm the structural integrity of the synthesized compound.
Anticancer Activity
Research indicates that compounds containing thiadiazole structures exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that related thiadiazole derivatives demonstrate potent cytotoxic effects against various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, indicating enhanced efficacy .
Antiviral Activity
Thiadiazole derivatives have also been evaluated for their antiviral properties:
- Antiviral Efficacy : Compounds similar to the target compound have shown promising results against viral pathogens. For example, some derivatives demonstrated over 60% inhibition against Tobacco Mosaic Virus (TMV) at concentrations as low as 50 µg/mL, outperforming standard antiviral agents .
Insecticidal Properties
The insecticidal potential of thiadiazole derivatives is noteworthy:
- Insecticidal Assessment : Studies on related compounds have revealed effective insecticidal activity against pests such as the cotton leafworm (Spodoptera littoralis). These compounds exhibited high mortality rates in treated populations compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Activity Type | Observations |
---|---|---|
Thiadiazole Moiety | Anticancer | Enhanced cytotoxicity against various cancer cell lines |
Naphthalenesulfonyl | Antiviral | Significant inhibition of viral replication |
Proline Derivative | Insecticidal | High efficacy against agricultural pests |
Case Studies
Several case studies highlight the potential applications of thiadiazole derivatives:
- Anticancer Study : A derivative with a similar structure exhibited an IC50 value of 21.1 µM against HT-29 cell lines, indicating low toxicity and high selectivity .
- Antiviral Study : Another study reported that a thiadiazole derivative showed a protective effect rate of 76% against TMV at a concentration of 500 µg/mL .
- Insecticidal Assessment : A series of thiadiazole compounds were tested for their effectiveness against Spodoptera littoralis, demonstrating promising results that could lead to new agricultural solutions .
Properties
Molecular Formula |
C19H20N4O3S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-2-17-21-22-19(27-17)20-18(24)16-8-5-11-23(16)28(25,26)15-10-9-13-6-3-4-7-14(13)12-15/h3-4,6-7,9-10,12,16H,2,5,8,11H2,1H3,(H,20,22,24) |
InChI Key |
AZTPZIWJNXEFAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.